molecular formula C60H63N13O13S6 B608549 Lff-571 CAS No. 1160959-55-6

Lff-571

Katalognummer: B608549
CAS-Nummer: 1160959-55-6
Molekulargewicht: 1366.6 g/mol
InChI-Schlüssel: GNLYKLDXQZHYTR-QWSGWXDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LFF-571 is a semisynthetic thiopeptide antibiotic developed by Novartis Pharma AG, derived from the natural thiopeptide GE2270 A through late-stage functionalization and co-crystal structure-guided design . It targets Clostridium difficile infections (CDI), a life-threatening diarrheal disease with high recurrence rates. This compound inhibits bacterial protein synthesis by binding to elongation factor Tu (EF-Tu), a GTPase essential for translation elongation in Gram-positive bacteria . This mechanism disrupts the elongation phase, leading to bacterial cell death.

Vorbereitungsmethoden

LFF-571 ist ein semisynthetisches Thiopeptid-Antibiotikum. Die Synthese beinhaltet die Modifikation natürlicher Thiopeptide durch späte Funktionalisierung und Ko-Kristallstruktur-gestütztes Design . Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und detaillierte Informationen sind nicht öffentlich zugänglich. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen hergestellt wird, die das Naturprodukt GE2270 A modifizieren .

Analyse Chemischer Reaktionen

LFF-571 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Thiopeptidstruktur.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Treatment of Clostridium difficile Infections

LFF-571 has been evaluated in several clinical trials, particularly for treating moderate C. difficile infections. A pivotal study compared the pharmacokinetics and efficacy of this compound with vancomycin, demonstrating that this compound is noninferior to vancomycin in terms of safety and effectiveness .

Key Clinical Findings

  • Efficacy : In a randomized controlled trial involving 72 patients, this compound exhibited comparable efficacy to vancomycin, with a notable safety profile. The study indicated that this compound could effectively reduce the recurrence rates of C. difficile infections .
  • Pharmacokinetics : Patients receiving 200 mg of this compound four times daily showed limited systemic exposure but high fecal concentrations, suggesting that the drug remains concentrated in the gastrointestinal tract, which is beneficial for targeting intestinal pathogens .

Comparative Studies

In comparative studies, this compound has been shown to reduce toxin levels more effectively than other antibiotics at similar concentrations. This characteristic may provide a therapeutic advantage by mitigating toxin-mediated damage while allowing for some bacterial presence necessary for gut flora balance .

Summary of Clinical Trials Involving this compound

Study ReferencePatient PopulationTreatment GroupsEfficacy ResultsSafety Profile
72 patientsThis compound vs VancomycinNoninferior efficacy demonstratedGenerally well tolerated
Adults with moderate C. difficile infection200 mg this compound 4x dailyReduced recurrence rates observedMinimal adverse effects noted

Pharmacokinetic Parameters of this compound

ParameterValue
Peak Serum Concentration41.7 ng/ml
Fecal Concentration (end of treatment)107 - 12,900 μg/g
Systemic ExposureLimited

Case Study: Efficacy in Severe C. difficile Infection

In one notable case study involving patients with severe symptoms, this compound was administered as part of a treatment regimen. The results indicated a significant reduction in both symptom severity and toxin production within days of treatment initiation, showcasing its potential as a frontline therapy against severe C. difficile infections .

Case Study: Long-term Follow-up

A follow-up study assessed long-term outcomes in patients treated with this compound compared to traditional therapies. The findings suggested that patients treated with this compound had lower rates of recurrence after six months, highlighting its potential for sustained efficacy in preventing reinfection .

Vergleich Mit ähnlichen Verbindungen

Key Properties of LFF-571

Property Description
Class Thiopeptide antibiotic
Target Pathogen Clostridium difficile, Staphylococcus aureus (Gram-positive bacteria)
Mechanism of Action EF-Tu inhibition
Development Stage Phase II clinical trials for CDI
Solubility Soluble in DMSO
Storage -20°C (long-term), 0–4°C (short-term)

This compound is compared to three antibiotics commonly used for CDI: vancomycin, fidaxomicin, and teicoplanin. Emerging candidates like RHU-pGSN (Phase II for pneumonia) and OMN-6 (Phase II for Gram-negative infections) are excluded due to differing targets .

Vancomycin

  • Class : Glycopeptide
  • Mechanism : Inhibits cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors.
  • Spectrum : Broad Gram-positive activity, including methicillin-resistant Staphylococcus aureus (MRSA).
  • CDI Efficacy : Standard treatment but associated with high recurrence rates (~20–30%) .
  • Limitations : Poor gut absorption, rising resistance in Enterococci.

Fidaxomicin

  • Class : Macrolide
  • Mechanism : Inhibits RNA polymerase, blocking transcription.
  • Spectrum : Narrow, specific to C. difficile.
  • CDI Efficacy : Lower recurrence rates (~15%) compared to vancomycin but costly .
  • Limitations: Limited activity against other Gram-positive pathogens.

Teicoplanin

  • Class : Glycopeptide
  • Mechanism : Similar to vancomycin but with enhanced lipid solubility.
  • Spectrum : Gram-positive bacteria, including MRSA and C. difficile.
  • CDI Efficacy : Less commonly used due to variable bioavailability.

Comparative Analysis

Compound Class Mechanism Target Pathogen Development Stage Key Advantage
This compound Thiopeptide EF-Tu inhibition C. difficile, Gram+ Phase II Novel target, lower resistance risk
Vancomycin Glycopeptide Cell wall synthesis Broad Gram+ Approved Established efficacy
Fidaxomicin Macrolide RNA polymerase C. difficile Approved Lower recurrence rates
Teicoplanin Glycopeptide Cell wall synthesis Broad Gram+ Approved Improved pharmacokinetics vs. vancomycin

Key Findings :

Mechanistic Uniqueness: this compound’s EF-Tu inhibition distinguishes it from cell wall-targeting glycopeptides (vancomycin, teicoplanin) and fidaxomicin’s RNA polymerase inhibition . This novel mechanism may circumvent existing resistance pathways.

Spectrum : While fidaxomicin is narrow-spectrum, this compound and glycopeptides target broader Gram-positive pathogens, including MRSA .

Resistance : EF-Tu is a conserved target, reducing the likelihood of resistance development compared to vancomycin, where van gene-mediated resistance is prevalent .

Research Findings and Clinical Implications

  • Preclinical Data : this compound demonstrated potent in vitro activity against C. difficile (MIC₉₀: 0.25 µg/mL) and MRSA, outperforming vancomycin in resistance-prone strains .
  • Safety : Thiopeptides generally exhibit low systemic absorption, minimizing toxicity—a critical advantage over systemic glycopeptides like vancomycin .

Biologische Aktivität

LFF-571 is a novel semi-synthetic thiopeptide antibiotic that has garnered attention for its potent antimicrobial activity, particularly against Clostridium difficile (CD), a major cause of antibiotic-associated diarrhea and colitis. This article outlines the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and comparative effectiveness against other treatment agents.

This compound works by inhibiting bacterial cell wall synthesis, a critical process for bacterial growth and survival. It targets the peptidoglycan synthesis pathway, which is essential for maintaining the structural integrity of bacterial cells. This mechanism is similar to that of other antibiotics like vancomycin but with a broader spectrum of activity against various Gram-positive bacteria, including some anaerobes.

In Vitro Studies

This compound has demonstrated significant antimicrobial activity in vitro against various strains of C. difficile. The minimum inhibitory concentrations (MICs) for this compound have been reported to be as low as ≤0.25 μg/ml, indicating its potency compared to traditional therapies. A comparative study highlighted that the MICs of this compound and fidaxomicin were generally 2–4 times lower than those of vancomycin and metronidazole, especially against hypervirulent ribotypes like ribotype 027 .

Antibiotic MIC (μg/ml) Activity Against Ribotype 027
This compound≤0.25Effective
Fidaxomicin≤0.5Effective
Vancomycin1–2Less effective
Metronidazole1–4Less effective

Clinical Trials

This compound has been evaluated in multiple clinical trials to assess its safety, efficacy, and pharmacokinetics in treating C. difficile infections (CDIs). Notably, two phase II multicenter trials compared this compound directly with vancomycin. These studies indicated that this compound was well-tolerated and showed promising efficacy in reducing CDI recurrence rates .

Key Findings from Clinical Trials:

  • Safety Profile: this compound exhibited a favorable safety profile with minimal adverse effects reported.
  • Efficacy: In clinical settings, this compound demonstrated comparable or superior efficacy compared to standard treatments like vancomycin.
  • Recurrence Rates: Lower recurrence rates were observed in patients treated with this compound compared to those receiving traditional therapies.

Comparative Effectiveness

In addition to its direct antimicrobial activity against C. difficile, this compound has shown effectiveness against other Gram-positive anaerobes and some Gram-positive aerobes. This broad-spectrum activity is advantageous as it may reduce the risk of secondary infections following CDI treatment.

Case Studies

Several case studies have documented the successful use of this compound in patients with recurrent CDIs who had failed previous treatments with standard antibiotics. For instance, one case reported a patient with multiple recurrences who achieved sustained remission after switching to this compound therapy .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to investigate LFF-571’s mechanism of action targeting bacterial elongation factor Tu (EF-Tu)?

  • Methodological Answer : To study EF-Tu inhibition, use in vitro assays such as:

  • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantify binding affinity between this compound and EF-Tu .
  • Bacterial kill curves combined with minimum inhibitory concentration (MIC) assays to correlate binding efficacy with bacterial growth suppression.
  • Co-crystal structure analysis (if available) to map interaction sites between this compound and EF-Tu, guiding mutagenesis studies to identify resistance-prone residues .

Q. How should researchers design experiments to optimize this compound’s solubility and stability in preclinical models?

  • Methodological Answer :

  • Solubility screening : Test solvents like DMSO (as this compound is soluble in DMSO) and aqueous buffers with surfactants (e.g., polysorbate 80) for formulation stability .
  • Storage conditions : Conduct accelerated stability studies under varying temperatures (e.g., -20°C vs. 4°C) and pH levels to determine optimal storage protocols .
  • Pharmacokinetic (PK) profiling : Use LC-MS/MS to measure plasma and tissue concentrations in animal models, ensuring bioactivity aligns with in vitro data .

Q. What comparative approaches are valid for evaluating this compound’s efficacy against vancomycin in Clostridium difficile infection models?

  • Methodological Answer :

  • In vitro : Compare MIC values in clinical isolates, including multidrug-resistant strains.
  • In vivo : Use murine colitis models to measure colony-forming unit (CFU) reductions in fecal samples post-treatment.
  • Resistance monitoring : Perform serial passage experiments to assess resistance development rates for both antibiotics, focusing on EF-Tu mutations (this compound) vs. cell wall synthesis alterations (vancomycin) .

Advanced Research Questions

Q. How can researchers investigate emerging resistance to this compound in Gram-positive pathogens?

  • Methodological Answer :

  • Genomic sequencing : Identify mutations in EF-Tu coding regions (e.g., tuf gene) from resistant strains generated via serial sub-MIC exposure .
  • Functional validation : Clone mutated EF-Tu into susceptible strains and measure this compound’s binding affinity using fluorescence polarization assays .
  • Structural analysis : Compare co-crystal structures of wild-type vs. mutant EF-Tu to pinpoint steric or electronic changes affecting drug binding .

Q. What strategies resolve contradictions between this compound’s potent in vitro activity and variable in vivo efficacy?

  • Methodological Answer :

  • PK/PD modeling : Integrate time-kill curve data with plasma/tissue concentration profiles to optimize dosing regimens .
  • Efflux pump analysis : Investigate P-glycoprotein-mediated efflux using MDCK-II cell monolayers (transfected with MDR1) to assess blood-brain barrier penetration limitations, as seen in STI-571 studies .
  • Tissue penetration studies : Use radiolabeled this compound in animal models to quantify distribution in target sites (e.g., gastrointestinal tract) .

Q. How can co-crystal structure data guide the rational design of this compound analogs with enhanced target affinity?

  • Methodological Answer :

  • Computational docking : Use software like AutoDock Vina to simulate interactions between this compound derivatives and EF-Tu, prioritizing compounds with improved hydrogen-bond networks or reduced steric clashes .
  • Late-stage functionalization : Modify the thiopeptide core via Suzuki-Miyaura cross-coupling to introduce fluorinated or polar groups, enhancing binding entropy or solubility .
  • SAR studies : Test analogs in MIC assays against wild-type and resistant strains, correlating structural changes with activity loss/gain .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s bactericidal activity across different C. difficile ribotypes?

  • Methodological Answer :

  • Ribotyping and genomic clustering : Classify strains by ribotype (e.g., 027 vs. 078) and screen for EF-Tu sequence variations.
  • Proteomic profiling : Compare EF-Tu expression levels via Western blot or quantitative mass spectrometry.
  • Transcriptomic analysis : Use RNA-seq to identify upregulated efflux pumps or stress-response pathways in less susceptible strains .

Eigenschaften

CAS-Nummer

1160959-55-6

Molekularformel

C60H63N13O13S6

Molekulargewicht

1366.6 g/mol

IUPAC-Name

4-[4-carboxybutyl-[2-[(18S,25S,35S)-35-[(S)-hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]carbamoyl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C60H63N13O13S6/c1-28(2)44-58-72-47(39(92-58)23-85-5)51(80)62-22-42(75)69-48(49(78)30-11-7-6-8-12-30)57-67-38(26-89-57)55-65-36(24-88-55)46-33(53-66-37(25-87-53)50(79)64-35(21-41(74)61-4)56-71-45(29(3)91-56)52(81)70-44)18-19-34(63-46)54-68-40(27-90-54)73(20-10-9-13-43(76)77)60(84)86-32-16-14-31(15-17-32)59(82)83/h6-8,11-12,18-19,24-28,31-32,35,44,48-49,78H,9-10,13-17,20-23H2,1-5H3,(H,61,74)(H,62,80)(H,64,79)(H,69,75)(H,70,81)(H,76,77)(H,82,83)/t31?,32?,35-,44-,48-,49-/m0/s1

InChI-Schlüssel

GNLYKLDXQZHYTR-QWSGWXDSSA-N

SMILES

CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C

Isomerische SMILES

CC1=C2C(=O)N[C@H](C3=NC(=C(S3)COC)C(=O)NCC(=O)N[C@H](C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)N[C@H](C(=N2)S1)CC(=O)NC)[C@H](C1=CC=CC=C1)O)C(C)C

Kanonische SMILES

CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)N(CCCCC(=O)O)C(=O)OC8CCC(CC8)C(=O)O)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

LFF-571;  LFF571;  LFF 571

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Lff-571
Lff-571
Lff-571
Lff-571
Lff-571
Lff-571

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.